(4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
(4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its distinct molecular configuration allows for innovative studies in medicinal chemistry, drug discovery, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone typically involves the following steps:
Formation of the Cyclopropylidene Group: This step involves the cyclopropanation of a suitable precursor, often using reagents like diazomethane or Simmons-Smith reagents.
Piperidine Ring Formation: The piperidine ring is synthesized through a series of cyclization reactions, often starting from a suitable amine and an aldehyde or ketone.
Attachment of the 3,4-Difluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone has diverse applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Drug Discovery: The compound serves as a lead structure for developing new therapeutic agents with improved efficacy and safety profiles.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone: Unique due to its cyclopropylidene and difluorophenyl groups.
(4-Cyclopropylidenepiperidin-1-yl)(3,4-dichlorophenyl)methanone: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.
(4-Cyclopropylidenepiperidin-1-yl)(3,4-dimethylphenyl)methanone: Contains methyl groups instead of fluorine, affecting its reactivity and interactions with biological targets.
Uniqueness
The presence of the cyclopropylidene and 3,4-difluorophenyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c16-13-4-3-12(9-14(13)17)15(19)18-7-5-11(6-8-18)10-1-2-10/h3-4,9H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGOIVXAVGKSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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